Cas no 109871-20-7 (N-Phenyl-2-anthramine)

N-Phenyl-2-anthramine is an anthracene derivative with a phenylamine substituent at the 2-position, exhibiting notable photophysical and electronic properties. This compound is primarily utilized in organic synthesis and materials science, particularly in the development of optoelectronic devices due to its conjugated aromatic structure. Its rigid anthracene core enhances stability, while the phenylamine group contributes to tunable electronic characteristics, making it suitable for applications in organic semiconductors, fluorescent dyes, and charge-transport materials. The compound's high purity and well-defined structure ensure reproducibility in research and industrial applications. Its compatibility with various functionalization techniques further expands its utility in advanced material design.
N-Phenyl-2-anthramine structure
N-Phenyl-2-anthramine structure
Product Name:N-Phenyl-2-anthramine
CAS No:109871-20-7
MF:C20H15N
MW:269.339804887772
CID:894241
PubChem ID:22624828
Update Time:2025-10-16

N-Phenyl-2-anthramine Chemical and Physical Properties

Names and Identifiers

    • N-Phenyl-2-anthramine
    • 2-anilinoanthracene
    • <i>N<
    • i>-Phenyl-2-anthramine
    • N-phenylanthracen-2-amine
    • N-(Anthracen-2-yl)-N-phenylamine
    • SCHEMBL2794436
    • HS-3083
    • 109871-20-7
    • AKOS015840684
    • DTXSID70627041
    • P1495
    • T71589
    • MDL: MFCD08276408
    • Inchi: 1S/C20H15N/c1-2-8-19(9-3-1)21-20-11-10-17-12-15-6-4-5-7-16(15)13-18(17)14-20/h1-14,21H
    • InChI Key: BIWQNAUHSWTLBO-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1)C1C=CC2=CC3C=CC=CC=3C=C2C=1

Computed Properties

  • Exact Mass: 269.12000
  • Monoisotopic Mass: 269.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 6
  • Topological Polar Surface Area: 12A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.203±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 195-196 ºC
  • Boiling Point: 485.6±14.0 °C at 760 mmHg
  • Flash Point: 272.4±15.6 °C
  • Refractive Index: 1.751
  • Solubility: Insuluble (1.6E-4 g/L) (25 ºC),
  • PSA: 12.03000
  • LogP: 5.80960
  • Solubility: Not determined

N-Phenyl-2-anthramine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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N-Phenyl-2-anthramine Production Method

N-Phenyl-2-anthramine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:109871-20-7)N-Phenyl-2-anthramine
Order Number:A894967
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:49
Price ($):342.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:109871-20-7)N-Phenyl-2-anthramine
A894967
Purity:99%
Quantity:1g
Price ($):342.0
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